molecular formula C9H13N3O3S B14833883 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide

2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14833883
M. Wt: 243.29 g/mol
InChI Key: DWGKLHLFZJIFJZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is an organic compound that features a unique combination of functional groups, including an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via cyclopropanation reactions, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The choice of solvents and purification methods such as recrystallization or chromatography also plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-5-7-9(16(11,13)14)8(3-4-12-7)15-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,13,14)

InChI Key

DWGKLHLFZJIFJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)CN)S(=O)(=O)N

Origin of Product

United States

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